molecular formula C5H6Cl3NO B14691254 N-[(1E)-2,2,2-Trichloroethylidene]propanamide CAS No. 28792-82-7

N-[(1E)-2,2,2-Trichloroethylidene]propanamide

Cat. No.: B14691254
CAS No.: 28792-82-7
M. Wt: 202.46 g/mol
InChI Key: VGJBVBUWMOIVDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(1E)-2,2,2-Trichloroethylidene]propanamide can be synthesized through the reaction of propanamide with trichloroethylene under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Propanamide} + \text{Trichloroethylene} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2,2,2-Trichloroethylidene]propanamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanoic acid and trichloroethanol.

    Reduction: Reduction reactions can convert the trichloroethylidene group to a less chlorinated derivative.

    Substitution: The chlorine atoms in the trichloroethylidene group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Propanoic acid and trichloroethanol.

    Reduction: Derivatives with fewer chlorine atoms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1E)-2,2,2-Trichloroethylidene]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethylidene group into other molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1E)-2,2,2-Trichloroethylidene]propanamide involves its interaction with molecular targets such as enzymes and proteins. The trichloroethylidene group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: The parent compound without the trichloroethylidene group.

    N-(2,2,2-Trichloroethyl)propanamide: A similar compound with a different substitution pattern.

    N-(2,2-Dichloroethylidene)propanamide: A compound with fewer chlorine atoms.

Uniqueness

N-[(1E)-2,2,2-Trichloroethylidene]propanamide is unique due to the presence of the trichloroethylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where the trichloroethylidene group is required.

Properties

CAS No.

28792-82-7

Molecular Formula

C5H6Cl3NO

Molecular Weight

202.46 g/mol

IUPAC Name

N-(2,2,2-trichloroethylidene)propanamide

InChI

InChI=1S/C5H6Cl3NO/c1-2-4(10)9-3-5(6,7)8/h3H,2H2,1H3

InChI Key

VGJBVBUWMOIVDS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=CC(Cl)(Cl)Cl

Origin of Product

United States

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